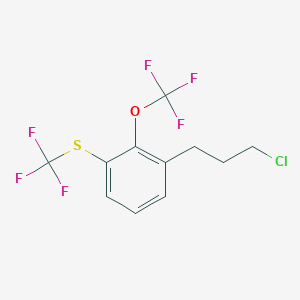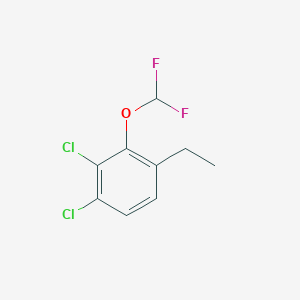
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene: is an organic compound with the molecular formula C9H8Cl2F2O and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.
Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce fluorine atoms.
Industrial Production Methods:
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.
Comparison with Similar Compounds
1,2-Dichloro-4-ethylbenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Difluoro-3-chloro-4-ethylbenzene: Similar structure but with different halogen substitution patterns.
1,2-Dichloro-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness:
1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoromethoxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8Cl2F2O |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-4-6(10)7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
JPYUILVTXWZSLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




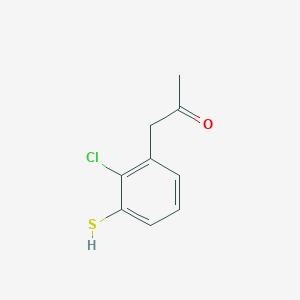
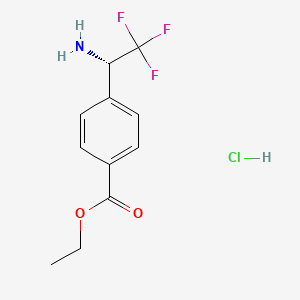

![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)

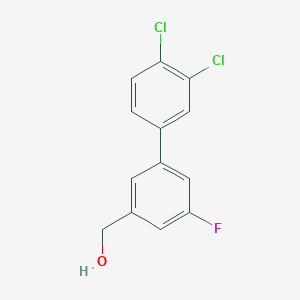
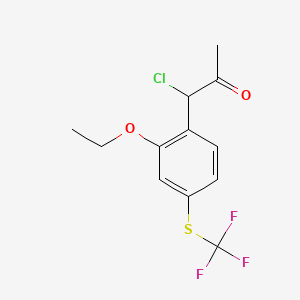
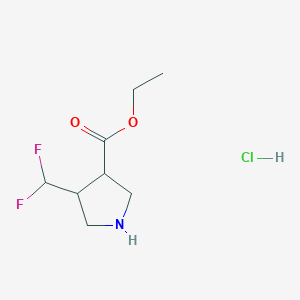
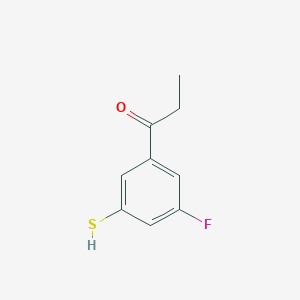
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
